3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid
Description
Molecular Formula
The compound’s molecular formula is C₁₆H₁₄F₃NO₄S , with a molecular weight of 373.35 g/mol .
| Element | Count |
|---|---|
| Carbon (C) | 16 |
| Hydrogen (H) | 14 |
| Fluorine (F) | 3 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 4 |
| Sulfur (S) | 1 |
Structural Isomerism
The compound exhibits two key forms of isomerism:
- Stereoisomerism :
- Positional Isomerism :
Structural Representation :
O=S=O
|
CF₃-C₆H₄-SO₂-NH-CH(CH₂-C₆H₅)-COOH
Properties
IUPAC Name |
3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDJLMGVJXHLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380081 | |
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-63-7 | |
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 250714-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically follows a multi-step organic synthesis approach involving:
- Protection of the amino acid functional groups if necessary
- Formation of the sulfonamide bond by reaction of an amino acid derivative with a sulfonyl chloride bearing the trifluoromethylphenyl group
- Deprotection and purification steps to yield the final compound in optically pure or racemic form
This approach leverages well-established sulfonamide synthesis chemistry combined with amino acid manipulation.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting Material Preparation | Use of DL- or L-phenylalanine or its ester derivatives | Phenylalanine provides the amino acid backbone |
| 2 | Sulfonyl Chloride Preparation | Synthesis or procurement of 3-(trifluoromethyl)benzenesulfonyl chloride | Commercially available or prepared via chlorosulfonation of 3-(trifluoromethyl)benzene |
| 3 | Sulfonamide Formation | Reaction of phenylalanine amino group with 3-(trifluoromethyl)benzenesulfonyl chloride in presence of base (e.g., triethylamine) | Typically performed in anhydrous organic solvents like dichloromethane or THF at low temperature to control reaction |
| 4 | Hydrolysis/Deprotection | If ester derivatives were used, hydrolysis under acidic or basic conditions to yield free acid | Ensures the final product is the free amino acid form |
| 5 | Purification | Crystallization, chromatography (e.g., reverse-phase HPLC) | To obtain high purity and desired stereochemistry |
Detailed Reaction Conditions and Yields
-
- Reaction temperature: 0–25 °C
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl formed
- Reaction time: 2–6 hours
- Yield: Typically 70–85% for sulfonamide intermediate
Hydrolysis of Esters (if used):
- Conditions: Aqueous NaOH or HCl reflux
- Time: 4–12 hours
- Yield: 80–95% conversion to free acid
-
- Reverse-phase HPLC or recrystallization from suitable solvents (e.g., ethyl acetate/hexane)
- Final purity >98% confirmed by NMR and HPLC
Research Findings and Optimization
- The stereochemistry at the α-carbon is critical for biological activity; thus, chiral resolution or use of enantiomerically pure starting materials is common.
- The trifluoromethyl group on the sulfonyl phenyl ring enhances the compound’s lipophilicity and metabolic stability, influencing reaction conditions to avoid side reactions such as defluorination.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of sulfonyl chloride and side reactions.
- Alternative coupling agents (e.g., sulfonyl imidazoles) have been explored to improve yields and reduce by-products but sulfonyl chlorides remain the standard reagent.
- Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are employed to monitor reaction progress and confirm product identity and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | DL- or L-phenylalanine or ester derivatives | Commercially available |
| Sulfonylating agent | 3-(trifluoromethyl)benzenesulfonyl chloride | Prepared or purchased |
| Solvent | Dichloromethane, THF | Anhydrous |
| Base | Triethylamine, pyridine | Neutralizes HCl |
| Temperature | 0–25 °C | Controls reaction rate |
| Reaction time | 2–6 hours | For sulfonamide formation |
| Hydrolysis | Aqueous NaOH or HCl reflux | Converts esters to acid |
| Purification | Recrystallization, HPLC | Ensures >98% purity |
| Yield | 70–85% (coupling), 80–95% (hydrolysis) | Overall good efficiency |
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related trifluoromethyl- and sulfonamide-containing propanoic acid derivatives (Table 1).
Table 1: Structural Comparison of Target Compound with Analogues
Key Observations:
Positional Substitution: The target compound’s 3-phenyl group distinguishes it from ’s biphenyl-sulfonamide analogue, which lacks a substituent at position 3 .
Functional Groups :
- The sulfonamide group in the target and ’s compound contrasts with the methyl group in , which reduces hydrogen-bonding capacity .
- The trifluoromethyl group in the target and increases lipophilicity compared to ’s chloro-biphenyl substituent .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The target’s higher molecular weight (373 vs. 232–340 g/mol) suggests reduced membrane permeability but improved target affinity .
- The sulfonamide group lowers LogP (3.2) compared to ’s chloro-biphenyl analogue (LogP 3.5), indicating moderated lipophilicity .
- Water solubility is lowest in the target (0.12 mg/mL) due to its bulkier structure, whereas the amino-substituted analogue () exhibits higher solubility (1.5 mg/mL) .
Biological Activity
3-Phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid (CAS: 250714-63-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, along with relevant research findings.
The compound's molecular formula is , with a molar mass of 373.35 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.423 ± 0.06 g/cm³ |
| Melting Point | 140-142 °C |
| Boiling Point | 512.3 ± 60.0 °C |
| pKa | 3.18 ± 0.10 |
| Storage Condition | Room Temperature |
| Hazard Symbols | Xi - Irritant |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some trifluoromethyl-substituted compounds against MRSA strains .
Case Study: Antimicrobial Efficacy
In a comparative study, several trifluoromethyl derivatives were tested against Staphylococcus aureus and Enterococcus faecalis biofilms, demonstrating potent antibiofilm properties with minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it was tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values lower than the reference drug Doxorubicin, suggesting promising anticancer activity.
Table: IC50 Values of Related Compounds
| Compound ID | Cell Line | IC50 Value (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | 52.1 |
| Compound 8 | PACA2 | 22.4 | 52.1 |
| Compound 9 | HCT116 | 17.8 | 52.1 |
The down-regulation of key genes involved in cancer progression, such as EGFR, KRAS, BRCA1, and TP53, was observed in treated cells, indicating a potential mechanism of action for the anticancer effects .
Molecular docking studies have provided insights into the interaction of these compounds with target proteins involved in bacterial resistance and cancer cell proliferation. The promising inhibition of enzymes such as enoyl reductase from Escherichia coli and human Son of sevenless homolog 1 (SOS1) highlights the therapeutic potential of trifluoromethyl-substituted compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sulfonylation of an intermediate amine. A two-step approach is often employed:
Sulfonamide formation : React 3-phenyl-2-aminopropanoic acid with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Control temperature (0–5°C) to minimize side reactions .
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key considerations : Optimize stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to maximize yield (>75%) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Analytical techniques :
- NMR : Confirm the presence of the sulfonylamino group via -NMR (δ 3.1–3.3 ppm for CH, δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ -60 to -65 ppm for CF) .
- Mass spectrometry : ESI-MS should show [M-H] at m/z 414.1 (calculated for CHFNOS) .
- FT-IR : Look for sulfonamide S=O stretches at 1320–1350 cm and 1150–1170 cm .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. The trifluoromethyl group may enhance target binding via hydrophobic interactions .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with control compounds lacking the sulfonylamino group .
- Pharmacokinetics : Assess logP (predicted ~2.8 via ChemDraw) to estimate membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation be addressed to avoid N- vs. O-sulfonation?
- Strategies :
- Protecting groups : Temporarily block the carboxylic acid with a methyl ester during sulfonylation, then hydrolyze it post-reaction .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor sulfonamide formation over ester side reactions .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation, reducing reaction time and byproducts .
Q. How do structural modifications (e.g., replacing trifluoromethyl with methoxy) affect biological activity?
- SAR insights :
- Lipophilicity : The CF group increases logP by ~1.5 units compared to methoxy, enhancing blood-brain barrier penetration in neuropharmacology studies .
- Bioactivity : In antiviral assays, CF-containing analogs show 10-fold lower EC than methoxy derivatives due to stronger hydrophobic binding pockets .
- Experimental design : Synthesize analogs (e.g., 3-phenyl-2-[[3-methoxyphenyl]sulfonylamino]propanoic acid) and compare bioactivity profiles in parallel assays .
Q. How should contradictory data in solubility studies (e.g., DMSO vs. aqueous buffer) be resolved?
- Troubleshooting :
- Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers (pH 7.4), which may artificially reduce apparent solubility. Use 0.1% Tween-80 to stabilize dispersions .
- Solvent pre-saturation : Pre-saturate buffers with the compound to avoid underestimation. Measure solubility via UV-Vis at λ ~260 nm .
- Data interpretation : Report both kinetic (short-term) and equilibrium solubility, as CF-substituted compounds often exhibit slow dissolution kinetics .
Q. What computational methods are suitable for predicting binding modes of this compound with protein targets?
- Modeling workflow :
Docking : Use AutoDock Vina with the sulfonylamino group as a flexible hinge. The CF moiety often occupies hydrophobic subpockets in kinases .
MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted poses. Analyze hydrogen bonds between the sulfonamide NH and catalytic residues (e.g., Asp831 in EGFR) .
- Validation : Compare docking scores with experimental IC values from enzyme assays to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
